molecular formula C25H32N2O2S B11466433 N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide

N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide

Cat. No.: B11466433
M. Wt: 424.6 g/mol
InChI Key: ZNIQFNVJPUXSBQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclohexyl group, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent coupling with other functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and phenyl group can participate in π-π interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to its combination of a cyclohexyl group, phenyl group, and thiophene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H32N2O2S

Molecular Weight

424.6 g/mol

IUPAC Name

N-cyclohexyl-1-(N-(2-thiophen-2-ylacetyl)anilino)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H32N2O2S/c28-23(19-22-15-10-18-30-22)27(21-13-6-2-7-14-21)25(16-8-3-9-17-25)24(29)26-20-11-4-1-5-12-20/h2,6-7,10,13-15,18,20H,1,3-5,8-9,11-12,16-17,19H2,(H,26,29)

InChI Key

ZNIQFNVJPUXSBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CC4=CC=CS4

Origin of Product

United States

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